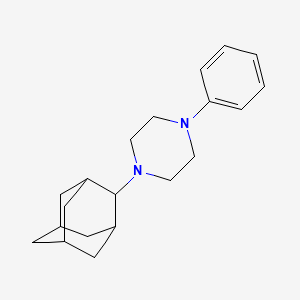![molecular formula C22H20Cl2N2O3S B6118198 N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6118198.png)
N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, commonly known as DCB-M, is a compound that has been extensively studied for its potential as a therapeutic agent. DCB-M belongs to the class of sulfonamide compounds, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of DCB-M is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. DCB-M has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. DCB-M also inhibits the activity of mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 3 (STAT3), which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
DCB-M has been found to have several biochemical and physiological effects. In addition to its anticancer activity, DCB-M has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. DCB-M has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and are important in cancer invasion and metastasis.
Advantages and Limitations for Lab Experiments
DCB-M has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. DCB-M has also been found to have low toxicity in normal cells, which is important for its potential as a therapeutic agent. However, DCB-M has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, DCB-M has a relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on DCB-M. One area of research is the development of more water-soluble derivatives of DCB-M, which would make it easier to use in aqueous solutions. Another area of research is the investigation of the mechanism of action of DCB-M, which is not fully understood. Additionally, further studies are needed to determine the effectiveness of DCB-M in vivo and its potential as a therapeutic agent for cancer.
Synthesis Methods
DCB-M can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 4-aminomethylbenzene-1-sulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with phenylmethylsulfonyl chloride and N-methylmorpholine to yield DCB-M.
Scientific Research Applications
DCB-M has been investigated for its potential as an anticancer agent. Studies have shown that DCB-M inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCB-M has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCB-M has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-30(28,29)26(20-5-3-2-4-6-20)15-16-7-9-17(10-8-16)22(27)25-14-18-11-12-19(23)13-21(18)24/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFIQICAKFHBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6118135.png)
![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-methyl-2-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6118145.png)
![N-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6118148.png)
![N-(2,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6118153.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide](/img/structure/B6118158.png)
![6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6118174.png)
![[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B6118180.png)
![6-methoxy-N~4~-methyl-N~4~-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6118184.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6118190.png)

![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B6118204.png)